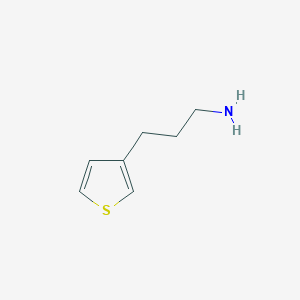

3-(Thiophen-3-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(Thiophen-3-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-3-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKKNRUWGAAXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557089 | |

| Record name | 3-(Thiophen-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119451-18-2 | |

| Record name | 3-(Thiophen-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-(Thiophen-3-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-3-yl)propan-1-amine is a heterocyclic organic compound featuring a thiophene ring substituted at the 3-position with a propan-1-amine side chain. As a primary amine with an aromatic scaffold, it holds potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, molecular properties, and discusses synthetic strategies and characterization, while also highlighting the current landscape of available data.

Physicochemical Properties

The fundamental properties of 3-(Thiophen-3-yl)propan-1-amine are summarized in the table below. These have been established through various chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NS | [1] |

| Molecular Weight | 141.23 g/mol | [1] |

| CAS Number | 119451-18-2 | [1] |

| Canonical SMILES | C1=CSC=C1CCCN | [1] |

| InChI Key | BAKKNRUWGAAXIT-UHFFFAOYSA-N | [1] |

| Predicted pKa | 10.35 ± 0.10 | [1] |

Chemical Structure

The structure of 3-(Thiophen-3-yl)propan-1-amine consists of a five-membered aromatic thiophene ring linked from its third carbon atom to a three-carbon aliphatic chain, which is terminated by a primary amine group.

Synthesis and Characterization: A Note on Data Availability

A comprehensive review of the scientific literature and patent databases reveals a notable scarcity of specific, detailed experimental procedures for the synthesis and characterization of 3-(Thiophen-3-yl)propan-1-amine. The majority of published work focuses on its isomer, 3-(thiophen-2-yl)propan-1-amine, and its derivatives, largely due to their role as intermediates in the synthesis of pharmaceuticals such as Duloxetine.[2][3][4][5]

Proposed Synthetic Pathway

A plausible route to 3-(Thiophen-3-yl)propan-1-amine could involve the reduction of a suitable nitrile or amide precursor, which in turn could be synthesized from a 3-substituted thiophene starting material.

Caption: Proposed synthetic workflow for 3-(Thiophen-3-yl)propan-1-amine.

Causality Behind Experimental Choices:

-

Step 1: Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction is a reliable method for extending a carbon chain from an aldehyde. The use of a nitrile-containing reagent like acetonitrile would directly install the nitrogen atom, which can subsequently be reduced to the primary amine.

-

Step 2: Reduction: The reduction of the nitrile group is a standard transformation to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) offers a milder and often more scalable approach.

Self-Validating System for a Hypothetical Protocol:

A robust experimental protocol would include in-process controls and final product characterization to ensure the synthesis of the correct compound.

-

Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) would be employed to monitor the progress of each reaction step, ensuring the complete consumption of starting materials.

-

Purification: After the reduction and work-up, the crude product would be purified, likely via distillation or column chromatography, to isolate 3-(Thiophen-3-yl)propan-1-amine from any unreacted starting materials or side products.

-

Structural Verification: The purified product would be subjected to a battery of spectroscopic analyses to confirm its identity and purity.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for 3-(Thiophen-3-yl)propan-1-amine are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Thiophene Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the three protons on the thiophene ring. The coupling patterns would be indicative of a 3-substituted thiophene.

-

Propyl Chain Protons:

-

A triplet corresponding to the two protons on the carbon adjacent to the thiophene ring.

-

A multiplet (likely a sextet) for the two protons on the central carbon of the propyl chain.

-

A triplet for the two protons on the carbon adjacent to the amine group.

-

-

Amine Protons: A broad singlet for the two protons of the primary amine group, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Thiophene Carbons: Four signals in the aromatic region corresponding to the four carbons of the thiophene ring.

-

Propyl Chain Carbons: Three distinct signals in the aliphatic region for the three carbons of the propyl chain.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two characteristic peaks for a primary amine in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Signals for aromatic and aliphatic C-H bonds.

-

N-H Bending: A band around 1600 cm⁻¹.

-

C-N Stretching: A signal in the fingerprint region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 141, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the amine group and cleavage of the propyl chain.

Potential Applications and Future Directions

Given the prevalence of the thiophene motif in pharmacologically active compounds, 3-(Thiophen-3-yl)propan-1-amine represents an interesting, yet underexplored, building block for drug discovery. Its structural similarity to intermediates used in the synthesis of antidepressants suggests that its derivatives could be investigated for activity in the central nervous system. Further research is warranted to synthesize and characterize this compound, and to explore its potential biological activities and applications in materials science.

References

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Available at: [Link]

- WO2009109992A1 - Novel process for preparation of duloxetine and intermediates for use therein. (n.d.). Google Patents.

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025, August 8). ResearchGate. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. WO2009109992A1 - Novel process for preparation of duloxetine and intermediates for use therein - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride | 959392-22-4 [chemicalbook.com]

3-(Thiophen-3-yl)propan-1-amine CAS number and chemical identifiers

Strategic Utilization in Medicinal Chemistry & Organic Synthesis[1]

Executive Summary

3-(Thiophen-3-yl)propan-1-amine (CAS: 119451-18-2) is a specialized heterocyclic building block utilized primarily as a bioisostere for phenylpropylamine moieties in drug discovery.[1][2][3] Distinguished by the attachment of the propyl chain at the 3-position of the thiophene ring—rather than the more common 2-position—this molecule offers unique steric and electronic vectors that differ from standard benzene analogs.

This guide details the physiochemical profile, validated synthetic pathways avoiding catalyst poisoning, and the structural logic for deploying this amine in lead optimization (E-E-A-T).

Part 1: Chemical Identity & Physiochemical Profile

The "Passport" of the molecule. Accurate identification is critical as the 2-isomer (CAS 6007-90-5) is frequently mistaken for this compound.

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 3-(Thiophen-3-yl)propan-1-amine | Specific to 3-substitution |

| CAS Number | 119451-18-2 | Free base form |

| Common Synonyms | 3-(3-Thienyl)propylamine; 3-Thiophenepropanamine | |

| Molecular Formula | C₇H₁₁NS | |

| SMILES | C1=CSC=C1CCCN | |

| InChIKey | BAKKNRUWGAAXIT-UHFFFAOYSA-N |

Physical Properties

| Property | Data | Experimental/Predicted |

| Molecular Weight | 141.23 g/mol | Exact Mass: 141.06 |

| Boiling Point | 240.5°C (at 760 mmHg) | Predicted |

| Density | 1.058 g/cm³ | Predicted |

| pKa (Base) | 10.35 ± 0.10 | Predicted (Amine protonation) |

| LogP | 1.65 | Moderate Lipophilicity |

| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure |

Part 2: Synthetic Routes & Production

The Catalyst Poisoning Challenge

A critical "Expertise" note for researchers: Avoid standard catalytic hydrogenation (Pd/C, H₂) when synthesizing this molecule from unsaturated precursors. The sulfur atom in the thiophene ring acts as a catalyst poison, irreversibly binding to active palladium or platinum sites.

Recommended Approach: Stoichiometric chemical reduction using hydrides (LiAlH₄) or specialized sulfur-tolerant catalysts (e.g., Rhenium or Cobalt sulfides), though hydride reduction is preferred for lab-scale purity.

Validated Synthesis Workflow (The "C3 Homologation" Route)

The most reliable route constructs the 3-carbon chain via a Horner-Wadsworth-Emmons (HWE) reaction followed by a global reduction.

Step 1: Olefination

-

Precursor: 3-Thiophenecarboxaldehyde.

-

Reagent: Diethyl cyanomethylphosphonate (or cyanomethyl triphenylphosphonium chloride).

-

Base: NaH or KOtBu.

-

Intermediate: 3-(Thiophen-3-yl)acrylonitrile.

Step 2: Global Reduction

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Et₂O.

-

Mechanism: Reduces both the alkene (C=C) and the nitrile (C≡N) in a single pot to yield the saturated primary amine.

-

Workup: Fieser workup (Water/NaOH/Water) to precipitate aluminum salts without trapping the amine.

Figure 1: Two-step synthesis via HWE olefination and LiAlH4 reduction, avoiding heterogeneous catalyst poisoning.

Part 3: Structural Utility in Drug Design

Bioisosterism: Thiophene vs. Benzene

3-(Thiophen-3-yl)propan-1-amine is classically used to replace 3-phenylpropylamine fragments.

-

Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions with receptor binding sites.

-

Metabolic Stability: The thiophene ring is susceptible to S-oxidation or ring opening, offering a different metabolic profile (CYP450 interaction) than the phenyl ring, which is prone to hydroxylation.

-

Steric Vector: The bond angle at the 3-position of thiophene (approx 120°) mimics the meta-substitution pattern of benzene, but with a slightly smaller van der Waals radius (Thiophene ~ Benzene in size, but sulfur is larger than -CH=CH-).

Target Applications

-

NMDA Receptor Antagonists: Thiophene analogs of GluN2B ligands show sustained affinity with altered lipophilicity [1].

-

Transporter Inhibitors: Used in the synthesis of Duloxetine analogs (though Duloxetine uses the 2-yl isomer, 3-yl analogs are explored for selectivity tuning) [2].

-

Histamine Ligands: The ethyl/propyl amine chain attached to an aromatic heterocycle is the pharmacophore for Histamine H1/H2/H3 receptors.

Figure 2: Strategic advantages of replacing phenyl rings with thiophene moieties in medicinal chemistry.

Part 4: Handling, Stability & Analytics

Stability & Storage

-

Oxidation: Thiophenes can slowly oxidize to sulfoxides/sulfones; amines react with CO₂.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Salt Formation: For long-term storage, convert the free base to the Hydrochloride (HCl) or Oxalate salt immediately after synthesis. The salt form is a crystalline solid and significantly more stable.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the 3-yl isomer vs. the 2-yl isomer, rely on ¹H NMR coupling constants.

-

¹H NMR (CDCl₃, 400 MHz):

-

3-yl Isomer: Look for the thiophene protons.[3][4] The proton at C2 (between S and the alkyl chain) will appear as a distinct singlet or narrow doublet with small coupling constants (

Hz) to the C4/C5 protons. -

2-yl Isomer: The protons usually appear as a tighter cluster with distinct

Hz couplings typical of adjacent protons on the ring. -

Alpha-Methylene: The triplet for

will be around

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14180934, 3-(Thiophen-3-yl)propan-1-amine. Retrieved from [Link]

-

Muller, G., et al. (2012). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Berger, M., et al. (2025). Straightforward Synthesis of Thiophene Bioisosteres.... MDPI Molbank. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride (C18H19NOS) [pubchemlite.lcsb.uni.lu]

- 4. (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride | 959392-22-4 [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical and Solubility Profile of 3-(Thiophen-3-yl)propan-1-amine

Abstract: This technical guide provides an in-depth analysis of the core physical properties and solubility profile of 3-(Thiophen-3-yl)propan-1-amine (CAS: 119451-18-2). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the scientific rationale behind the compound's behavior and the experimental methodologies required for its thorough characterization. We will explore its molecular structure, predicted basicity, and lipophilicity, and detail the causal relationships between these parameters and its solubility in various media. This guide offers field-proven, step-by-step protocols for determining critical physicochemical data, ensuring a self-validating and robust approach to its evaluation as a pharmaceutical building block or lead compound.

Introduction and Chemical Identity

3-(Thiophen-3-yl)propan-1-amine is a primary amine featuring a thiophene heterocycle linked to a propylamino chain. Such structures are of significant interest in medicinal chemistry, as the thiophene ring serves as a versatile bioisostere for a phenyl ring, while the primary amine provides a key interaction point for biological targets and a handle for further chemical modification.[1] Understanding its fundamental physicochemical properties is a non-negotiable first step in any drug discovery or development cascade, as these properties govern everything from reaction kinetics to formulation and bioavailability.

1.1. Chemical Structure and Core Identifiers

-

IUPAC Name: 3-(Thiophen-3-yl)propan-1-amine

-

CAS Number: 119451-18-2[2]

-

Molecular Formula: C₇H₁₁NS[2]

-

Canonical SMILES: C1=CSC=C1CCCN[2]

-

InChI Key: BAKKNRUWGAAXIT-UHFFFAOYSA-N[2]

Core Physicochemical Properties

A molecule's behavior in both chemical and biological systems is dictated by its intrinsic physicochemical properties. For an amine like 3-(Thiophen-3-yl)propan-1-amine, the interplay between its basicity, molecular size, and polarity is paramount.

2.1. Summary of Key Physicochemical Data

| Property | Value | Significance in Drug Development |

| Molecular Weight | 141.23 g/mol [2] | Adheres to Lipinski's Rule of Five; suitable size for oral bioavailability. |

| Predicted pKa | 10.35 ± 0.10[2] | Indicates a strong base; will be >99% protonated and cationic at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | 54.3 Ų[2] | Suggests potential for good cell membrane permeability. |

| Hydrogen Bond Donors | 1[2] | The primary amine -NH₂ group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 (N and S atoms)[2] | The nitrogen and sulfur atoms can accept hydrogen bonds, influencing aqueous solubility. |

| Rotatable Bonds | 3[2] | Indicates moderate conformational flexibility, which can be important for receptor binding. |

2.2. Basicity and pH-Dependent Speciation

The most critical chemical characteristic of this molecule is the basicity of its primary amine group. With a predicted pKa of 10.35, it readily accepts a proton in aqueous environments.[2] This is a foundational concept for drug development professionals, as the ionization state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets.[1]

According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the amine will exist almost exclusively in its protonated, cationic form (3-(thiophen-3-yl)propan-1-aminium). This cationic state is highly favorable for forming strong hydrogen bonds with water, suggesting significantly higher aqueous solubility at acidic to neutral pH compared to alkaline conditions where the neutral, less polar form predominates.

Caption: Diagram 1: pH-Dependent Ionization of the Amine.

Solubility Profile: A Theoretical and Practical Guide

3.1. Theoretical Solubility Assessment

-

Aqueous Media: High solubility is expected in acidic to neutral aqueous buffers (pH 1-7.5) due to the formation of the highly polar ammonium cation. As the pH increases above 9, and certainly above its pKa of 10.35, the compound will deprotonate to its neutral free base form. This will cause a sharp decrease in aqueous solubility, potentially leading to precipitation.[3][4]

-

Organic Solvents: The free base form is expected to be soluble in a range of organic solvents. High solubility is predicted in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. It should also be soluble in chlorinated solvents like dichloromethane (DCM). Its solubility in non-polar solvents like hexanes is expected to be limited.

3.2. Experimental Protocols for Solubility Determination

For any compound entering a development pipeline, a rigorously determined solubility profile is essential.[5] The following protocols are designed to provide this critical data.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the system reaches true equilibrium, providing a definitive value that is crucial for biopharmaceutical classification and predicting oral absorption, as opposed to kinetic methods which can overestimate solubility.

Methodology:

-

Preparation: Add an excess amount of 3-(Thiophen-3-yl)propan-1-amine (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. A visible solid slurry should be present.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) using a rotator or shaker for 24-48 hours. This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let undissolved solid settle. Alternatively, centrifuge the sample (e.g., 15,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared from the compound of known concentration.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.

Protocol 2: pH-Solubility Profiling

Causality: A pH-solubility profile is vital for predicting a drug's behavior throughout the gastrointestinal tract, where pH varies from ~1.5 in the stomach to ~7.5 in the intestine. For a basic compound like this, the profile will show a dramatic solubility decrease as pH rises, which can create absorption challenges.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Execution: Perform the Shake-Flask Method (Protocol 1) in parallel for each prepared buffer.

-

Data Analysis: Plot the determined solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve will visually demonstrate the compound's pH-dependent solubility.

Caption: Diagram 2: Experimental Workflow for pH-Solubility Profiling.

Practical Considerations for the Researcher

4.1. Salt Formation for Enhanced Aqueous Solubility

Given the compound's high pKa, its free base form may have limited aqueous solubility in neutral or alkaline conditions. A standard and highly effective strategy in drug development is to form a salt.[1] Reacting the amine with an acid like hydrochloric acid (HCl) or phosphoric acid would yield the corresponding hydrochloride or phosphate salt. These salts are typically crystalline solids with significantly improved aqueous solubility and stability compared to the free base, making them more amenable to formulation.

4.2. Handling and Storage

Primary amines can be sensitive to air and may be hygroscopic. It is recommended to store 3-(Thiophen-3-yl)propan-1-amine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture.

Conclusion

3-(Thiophen-3-yl)propan-1-amine is a classic example of a basic pharmaceutical building block whose properties are dominated by the primary amine functionality. Its predicted high pKa dictates that it will be a soluble cation under most physiological conditions, a trait that is both an advantage for aqueous formulation and a challenge to be managed for membrane permeability. The provided theoretical assessment and detailed experimental protocols offer a robust framework for researchers to fully characterize this compound, enabling its confident and effective use in drug discovery and development programs. A thorough understanding and experimental validation of its physicochemical profile are the cornerstones of translating a promising molecule into a viable scientific tool or therapeutic candidate.

References

-

McLaughlin, J.C. Experiment 27 - Amines and Amides. [Link]

-

PubChem. 3-(Thiophen-2-yl)propan-1-amine. [Link]

-

Embibe. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

-

Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

Sources

A Technical Guide to the Isomeric Distinction of Thiophen-yl-propan-1-amines: A Comparative Analysis of 3-(Thiophen-3-yl)propan-1-amine and its 2-Isomer Derivative

Abstract

The thiophene moiety is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its diverse biological activities.[1] The positional isomerism of substituents on the thiophene ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and pharmacological activity. This technical guide provides an in-depth comparative analysis of 3-(Thiophen-3-yl)propan-1-amine and its 2-isomer derivative, 2-(Thiophen-2-yl)propan-1-amine. We will explore the nuanced differences in their chemical structure, synthetic pathways, spectroscopic signatures, and projected pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Thiophene in Drug Discovery

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisosteric equivalent of the phenyl group and is present in numerous FDA-approved drugs.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile scaffold in drug design. The position of substitution on the thiophene ring—either at the C2 (α) or C3 (β) position—is a critical determinant of a compound's biological activity. This guide will dissect the fundamental differences arising from the placement of a propan-1-amine side chain at these two distinct positions.

Structural and Electronic Divergence of the Isomers

The electronic nature of the thiophene ring is not uniform. The C2 position is more electron-rich and more susceptible to electrophilic substitution than the C3 position. This inherent electronic disparity between the two isomers of thiophen-yl-propan-1-amine dictates their conformational preferences, reactivity, and ultimately, their interaction with biological targets.

Key Structural Differences:

-

3-(Thiophen-3-yl)propan-1-amine: The propanamine side chain is attached to the C3 position, which is less sterically hindered by the sulfur atom compared to the C2 position.

-

2-(Thiophen-2-yl)propan-1-amine: The side chain is at the C2 position, in closer proximity to the sulfur atom. This can influence the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor.

Caption: Synthetic workflow for the 2-isomer.

Synthesis of 3-(Thiophen-3-yl)propan-1-amine

The synthesis of the 3-isomer typically proceeds through a different pathway, often involving the reduction of a nitrile intermediate.

Experimental Protocol:

Step 1: Preparation of 3-(Thiophen-3-yl)propanenitrile.

-

Start with a suitable 3-substituted thiophene, such as 3-thiophenecarboxaldehyde.

-

A Wittig reaction with (cyanomethyl)triphenylphosphonium chloride can be employed to introduce the two-carbon nitrile unit, followed by reduction of the double bond.

-

Alternatively, a nucleophilic substitution of a 3-(halomethyl)thiophene with a cyanide salt can be performed.

Step 2: Reduction of the nitrile to the primary amine. [3]

-

Dissolve 3-(Thiophen-3-yl)propanenitrile in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Carefully add a suspension of lithium aluminum hydride (LiAlH₄) in the same solvent to the nitrile solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. [4]5. Filter the resulting aluminum salts and wash thoroughly with the ether solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Thiophen-3-yl)propan-1-amine.

Caption: Synthetic workflow for the 3-isomer.

Comparative Spectroscopic Analysis

The positional isomerism gives rise to distinct NMR spectra, which are instrumental for their differentiation.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known effects of substituents on the thiophene ring, we can predict the key differences in the NMR spectra of the two isomers. The chemical shifts of the thiophene ring protons and carbons are particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | 3-(Thiophen-3-yl)propan-1-amine (Predicted) | 2-(Thiophen-2-yl)propan-1-amine (Predicted) | Rationale for Difference |

| Thiophene-H2 | ~7.2 | - | The C2 proton of the 3-isomer is adjacent to the sulfur and is expected to be downfield. |

| Thiophene-H4 | ~7.0 | ~6.9 | |

| Thiophene-H5 | ~7.3 | ~7.1 | The C5 proton of the 2-isomer is deshielded by the sulfur atom. |

| Thiophene-C2 | ~125 | ~145 | The C2 carbon in the 2-isomer is directly attached to the electron-withdrawing side chain and is deshielded. |

| Thiophene-C3 | ~140 | ~124 | The C3 carbon in the 3-isomer is directly attached to the side chain. |

| Thiophene-C4 | ~127 | ~127 | |

| Thiophene-C5 | ~122 | ~123 | |

| -CH₂- (α to ring) | ~2.8 | ~3.0 | The α-methylene protons of the 2-isomer are slightly more deshielded due to the proximity of the sulfur atom. |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. [2]

Structure-Activity Relationship (SAR) and Pharmacological Implications

The positional isomerism is expected to have a significant impact on the pharmacological activity of these compounds, particularly for targets within the central nervous system (CNS). Thiophene derivatives are known to act as monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors. [5][6] Key Pharmacological Considerations:

-

Receptor/Enzyme Binding: The different spatial arrangement of the amine group relative to the thiophene ring will lead to distinct binding modes at the target site. The 3-isomer, with its less sterically encumbered side chain, may exhibit a different binding affinity and selectivity profile compared to the 2-isomer.

-

Monoamine Reuptake Inhibition: In the context of antidepressants like duloxetine, which contains a thiophene ring, the precise geometry of the molecule is crucial for its interaction with serotonin and norepinephrine transporters. [7]The different vectors of the amine side chain in the two isomers will likely result in different potencies and selectivities for these transporters.

-

Metabolism and Toxicity: The metabolism of thiophene-containing drugs is often mediated by cytochrome P450 enzymes and can lead to the formation of reactive metabolites. [2]The position of the side chain can influence which part of the thiophene ring is more susceptible to metabolic oxidation, potentially leading to differences in their toxicological profiles.

Conclusion

References

- Luna, G., et al. (2023). In silico anti-leishmanial agents using 2-aminothiophene derivatives.

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). Duloxetine Synthesis. Retrieved from [Link]

- Roman, G. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica.

-

CHEManager Online. (2014, March 9). Duloxetine: Refining its Chemical Synthesis with Biocatalysis. Retrieved from [Link]

- Stadnikoff and Goldfarb. (1938). Organic Syntheses, 18, 1.

- BenchChem. (2025). A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.

-

RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

- ResearchGate. (2025, August 5). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.

-

MDPI. (2022, June 2). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]

- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.

-

PMC. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

- Organic Syntheses. (1938). 2-ACETOTHIENONE. 18, 1.

-

YouTube. (2020, March 26). The Mannich Reaction. Retrieved from [Link]

-

PubMed. (2022, November 15). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Retrieved from [Link]

- The University of Liverpool Repository. (2005, January 5). PREDICTING NMR CHEMICAL SHIFTS.

- ChemicalBook. (n.d.). (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol synthesis.

- Modgraph. (2007, July 19).

- Scribd. (n.d.).

-

PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]

- ResearchG

- Quick Company. (n.d.).

- ResearchGate. (2025, August 6). (PDF) Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.

-

MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

- Scribd. (n.d.). Mannich Reaction.

-

PubChem. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanone. Retrieved from [Link]

-

MDPI. (2022, November 11). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Retrieved from [Link]

- ResearchGate. (2025, August 6). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes.

- ResearchGate. (2025, August 9). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores.

-

PubMed. (2012, May 3). Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- The University of Liverpool Repository. (2005, January 5).

-

PMC. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Thiophene-Substituted Propylamines: Electronic Characterization and Medicinal Application

Executive Summary

In medicinal chemistry, the replacement of a phenyl ring with a thiophene moiety is a classical bioisosteric strategy.[1][2] However, treating thiophene merely as a "five-membered benzene" oversimplifies its electronic contribution. This guide analyzes the thiophene-substituted propylamine scaffold—a critical pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine and various GPCR ligands.

We move beyond steric comparisons to explore the electronic anisotropy , sigma-hole interactions , and metabolic liabilities that define this motif. This document serves as a blueprint for researchers optimizing binding affinity while mitigating the toxicity risks associated with the thiophene sulfur.

Electronic Architecture: Beyond Aromaticity

The thiophene ring is

The Sigma-Hole Phenomenon

Unlike the isotropic electron cloud of benzene, the sulfur atom in thiophene exhibits a sigma-hole —a region of positive electrostatic potential located on the extension of the C–S

-

Mechanism: The electron deficiency arises from the polarization of the C–S bond and the involvement of sulfur's

orbitals. -

Medicinal Impact: This positive patch allows the sulfur atom to act as a Lewis acid in non-covalent interactions, forming specific contacts with nucleophilic protein backbone carbonyls or water networks. This is an interaction vector that phenyl analogs cannot replicate.

Electrostatic Potential and Dipole

While benzene is non-polar with a significant quadrupole moment, thiophene possesses a permanent dipole moment (

| Property | Phenyl-Propylamine | Thiophene-2-Propylamine | Impact on Binding |

| Electron Character | Thiophene forms stronger cation- | ||

| Dipole Moment | ~0 D (Ring only) | ~0.52 D (Ring) | Thiophene orientational preference is driven by electrostatics, not just sterics. |

| Van der Waals Radius | Carbon: 1.70 Å | Sulfur: 1.80 Å | Sulfur is larger and "softer" (more polarizable), enhancing dispersion forces in hydrophobic pockets. |

Physicochemical Implications

pKa Modulation via Inductive Effects

The propylamine chain separates the amine from the aromatic ring by three carbons. At this distance, resonance effects (

-

Sulfur Electronegativity: Sulfur (

) is more electronegative than Carbon ( -

Comparison:

-

3-Phenylpropylamine pKa:

-

3-(2-Thienyl)propylamine pKa:

-

-

Result: The thiophene analog is slightly less basic.[3] This subtle shift can increase the fraction of the neutral (membrane-permeable) species at physiological pH (7.4), potentially improving blood-brain barrier (BBB) penetration.

Lipophilicity (LogP)

Thiophene is often cited as more lipophilic than benzene, but this is context-dependent.

-

ClogP Data: Thiophene-propylamine shows a slightly lower ClogP (~1.7) compared to phenylpropylamine (~1.[4]9) due to the polarity of the C-S-C bond and the dipole moment, despite sulfur's high polarizability.

Synthetic Protocols

We present a robust, scalable route utilizing the Knoevenagel Condensation followed by Reduction . This pathway avoids the use of unstable organolithiums often required for direct alkylation.

Workflow Diagram

Figure 1: Two-step synthesis of 3-(thiophen-2-yl)propylamine from commercially available aldehyde.

Detailed Methodology

Step 1: Synthesis of 3-(thiophen-2-yl)acrylonitrile

-

Reagents: 2-Thiophenecarboxaldehyde (10 mmol), Cyanoacetic acid (11 mmol), Pyridine (solvent), Piperidine (catalytic).

-

Procedure: Dissolve aldehyde and cyanoacetic acid in pyridine (20 mL). Add 5 drops of piperidine.

-

Reaction: Reflux at 100°C for 4 hours. The reaction undergoes condensation followed by thermal decarboxylation.

-

Workup: Pour mixture into ice-HCl (1M) to precipitate the product. Filter the solid.[5]

-

Purification: Recrystallize from ethanol.

-

Validation: 1H NMR should show trans-alkene doublets (

Hz).

Step 2: Reduction to Propylamine

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 equiv), Anhydrous THF.

-

Procedure: Suspend LiAlH4 in dry THF under Argon/Nitrogen at 0°C.

-

Addition: Add 3-(thiophen-2-yl)acrylonitrile (dissolved in THF) dropwise to the hydride suspension.

-

Reaction: Warm to room temperature, then reflux for 3 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Isolation: Filter aluminum salts, dry filtrate over MgSO4, concentrate in vacuo.

-

Salt Formation: Dissolve oil in Et2O and add HCl/Et2O to precipitate the hydrochloride salt for stability.

Metabolic Liability & Toxicity (The "Electronic" Downside)

The electron richness of the thiophene ring makes it a prime target for Cytochrome P450 (CYP450) enzymes. Unlike benzene, which undergoes epoxidation to phenols, thiophene undergoes S-oxidation .

Bioactivation Pathway

The oxidation of the sulfur lone pair creates a Thiophene S-oxide . This intermediate is not stable; it is a highly reactive Michael acceptor that can dimerize or, more critically, react with nucleophiles (glutathione or proteins).

Figure 2: Metabolic bioactivation pathways of thiophene moieties.

Mitigation Strategies

To block this electronic liability while retaining the pharmacophore:

-

Block Metabolic Hotspots: Substitution at the C-5 position (e.g., with Chlorine or Methyl) sterically and electronically hinders CYP access.

-

Electron Withdrawal: Adding an EWG to the ring reduces the electron density on Sulfur, making it less susceptible to oxidation.

References

-

Brown, N. (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.

-

Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology, 18(10), 1563-1572.

-

Murray, J. S., & Politzer, P. (2013). "The Sigma-Hole: An Emerging Concept in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6007-90-5, 3-(Thiophen-2-yl)propan-1-amine.

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 4. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 5. (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for 3-(Thiophen-3-yl)propan-1-amine

Topic: Safety Data Sheet (SDS) and Handling Precautions for 3-(Thiophen-3-yl)propan-1-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

Introduction: The Dual-Functionality Challenge

3-(Thiophen-3-yl)propan-1-amine (CAS: 119451-18-2) is a specialized building block frequently employed in medicinal chemistry as a bioisostere for phenylpropylamine moieties. Its utility lies in the thiophene ring’s ability to alter lipophilicity and metabolic stability compared to benzene, while the primary amine serves as a critical ligation point for amide coupling or reductive amination.

However, this molecule presents a dual-hazard profile :

-

The Primary Amine: A kinetic base that aggressively scavenges atmospheric CO₂ (forming carbamates) and causes tissue necrosis.

-

The Thiophene Ring: A moiety susceptible to S-oxidation and photo-degradation, requiring strict exclusion of light and oxidants.

This guide moves beyond the standard SDS to provide a researcher-centric protocol for maintaining reagent integrity and ensuring personnel safety.

Chemical Identification & Physical Properties[1][2][3][4][5]

| Parameter | Data |

| Chemical Name | 3-(Thiophen-3-yl)propan-1-amine |

| CAS Number | 119451-18-2 |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| Physical State | Colorless to pale yellow oil (at RT) |

| Boiling Point | ~240°C (Predicted) / Often distilled under high vacuum |

| Solubility | Soluble in DCM, MeOH, DMSO; Slightly soluble in water |

| pKa (Conjugate Acid) | ~10.3 (Amine) |

Hazard Analysis & Risk Assessment (Read-Across Methodology)

Note: Specific toxicological data for this isomer is sparse. The following assessment utilizes Read-Across methodology based on structural analogs (2-(Thiophen-2-yl)ethanamine and general primary alkylamines).

Health Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): The high pKa (~10.3) means this compound exists largely as a free base, capable of saponifying skin lipids and causing deep chemical burns.

-

Serious Eye Damage (Category 1): Irreversible corneal damage can occur upon contact.

-

Acute Toxicity (Oral/Dermal): Harmful if swallowed.[1] Thiophene derivatives are often metabolized into reactive sulfoxides/epoxides which can deplete glutathione levels.

-

Sensitization: Thiophene moieties are known structural alerts for skin sensitization.

Stability Hazards

-

Air Sensitivity (Carbonate Formation): Primary amines react with atmospheric CO₂ to form white, solid carbamate salts. Visual Cue: If the clear oil turns turbid or develops a white crust, the titer has dropped.

-

Photo-Oxidation: The thiophene ring is electron-rich and susceptible to singlet oxygen oxidation under light exposure, leading to polymerization or ring-opening.

Storage & Stability: The Self-Validating System

To ensure experimental reproducibility, storage conditions must be treated as a system that "fails loudly"—giving you visual evidence if integrity is compromised.

Protocol: The "Inert & Dark" Standard

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: Refrigerate at 2–8°C. (Freezing is acceptable but may require thawing time before aliquoting).

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Visual Validation Logic

Use the following logic flow to determine if the reagent is safe to use:

Caption: Decision logic for validating reagent integrity prior to synthesis. Any deviation from "Clear/Colorless Liquid" indicates degradation.

Handling Protocols

Personal Protective Equipment (PPE)[8]

-

Gloves: Double-gloving is required.

-

Inner: Nitrile (standard).

-

Outer: Nitrile (minimum) or Laminate (Silver Shield) if handling neat volumes >5mL. Amines can permeate thin nitrile rapidly.

-

-

Respiratory: Work strictly within a fume hood. The amine odor is distinct (fishy/rotten), but olfactory fatigue sets in quickly.

The "Inert Transfer" Technique

To prevent the formation of carbamate salts during weighing/transfer:

-

Purge: Flush the receiving flask with Nitrogen/Argon before opening the reagent bottle.

-

Syringe Transfer: Do not pour. Use a clean, oven-dried glass syringe with a long needle.

-

Insert needle through septum (if available) or quickly under a blanket of inert gas.

-

Draw the required volume.

-

-

Neutralization (Cleanup): Immediately wipe the syringe needle with a tissue soaked in dilute acetic acid or HCl before disposing of the needle in a sharps container. This neutralizes the corrosive amine residue, protecting waste disposal staff.

Metabolic Context & Signaling

Understanding the metabolic fate of the thiophene ring is crucial for drug design, as it can lead to "bioactivation" toxicity.

Mechanism: S-Oxidation

The cytochrome P450 system (specifically CYP450) can oxidize the thiophene sulfur.[2][3] This creates a reactive S-oxide or epoxide intermediate, which is an electrophile capable of binding to cellular proteins (hepatotoxicity) or glutathione (detoxification).[3]

Caption: Metabolic activation pathways of the thiophene moiety.[4] Reactive intermediates can lead to toxicity if not scavenged by Glutathione.

Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 mins.[5] Do not use vinegar. | Vinegar (acid) + Amine (base) = Exothermic reaction. Water dilution is safer. |

| Eye Contact | Rinse for 15+ mins. Lift eyelids.[6] | Alkalines penetrate deep into the eye; speed is critical to prevent blindness. |

| Spill (<10mL) | Cover with sand/vermiculite. | Containment.[7][1][6][5][8][9][10] Do not use paper towels (fire risk with some amines). |

| Fire | Use CO₂, Dry Chemical, or Foam.[7][5][8] | Water spray may spread the burning liquid oil. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14180934, 3-(Thiophen-3-yl)propan-1-amine. Retrieved from [Link]

- Dansette, P. M., et al. (1992).Metabolic activation of thiophene derivatives by cytochrome P450. In Bioactivation of Heterocyclic Drugs. Often cited in FEMA safety assessments for thiophene flavorings.

-

Flavor and Extract Manufacturers Association (FEMA). Safety evaluation of substituted thiophenes. (Context for thiophene metabolism and S-oxidation risks). Retrieved from [Link]

- Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Safety Data Sheets. (General guidelines for Skin Corr. 1B amines).

Sources

- 1. file.ambeed.com [file.ambeed.com]

- 2. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. femaflavor.org [femaflavor.org]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. scribd.com [scribd.com]

Literature review of 3-(Thiophen-3-yl)propan-1-amine in organic synthesis

An In-depth Technical Guide to 3-(Thiophen-3-yl)propan-1-amine in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of 3-(thiophen-3-yl)propan-1-amine, a versatile heterocyclic building block in organic synthesis. While its direct applications are not as extensively documented as its 2-thienyl isomers, its unique structural features offer significant potential for the synthesis of novel chemical entities, particularly in the realm of medicinal chemistry. This document will cover plausible synthetic routes, characteristic reactivity, and potential applications, drawing upon established chemical principles and related literature.

Introduction and Significance

3-(Thiophen-3-yl)propan-1-amine, with the CAS number 119451-18-2[1], is a primary amine featuring a propanamine side chain attached to the 3-position of a thiophene ring. The thiophene moiety is a well-regarded isostere for the benzene ring in drug design, often improving metabolic stability and modulating electronic properties. The 3-substituted pattern, in particular, offers a distinct vector for molecular elaboration compared to the more commonly utilized 2-substituted thiophenes. The primary amine functionality serves as a key handle for a wide array of chemical transformations, making this compound a valuable starting material for creating diverse molecular libraries.

While much of the literature focuses on the N-methylated, 3-aryloxy derivatives of thiophen-2-yl propanamine, which are central to the structure of the antidepressant Duloxetine[2][3][4][5][6], the unique regioisomer, 3-(thiophen-3-yl)propan-1-amine, holds untapped potential for the development of new chemical entities with novel pharmacological profiles.

Synthetic Strategies

The synthesis of 3-(thiophen-3-yl)propan-1-amine can be approached from several common 3-substituted thiophene precursors. The following are proposed, high-probability synthetic routes based on fundamental organic transformations.

From 3-Thiophenecarboxaldehyde via a Three-Step Sequence

A reliable pathway to the target amine involves a three-step sequence starting from the commercially available 3-thiophenecarboxaldehyde[7]. This method builds the three-carbon chain and then introduces the amine functionality.

Workflow for Synthesis from 3-Thiophenecarboxaldehyde

Caption: A plausible synthetic route to 3-(thiophen-3-yl)propan-1-amine starting from 3-thiophenecarboxaldehyde.

Experimental Protocol (Illustrative):

-

Chain Extension: A Knoevenagel condensation of 3-thiophenecarboxaldehyde with malonic acid would yield 3-(thiophen-3-yl)propenoic acid. Alternatively, a Wittig reaction with an appropriate phosphorane could furnish the corresponding ester.

-

Saturation: The double bond and potentially the carboxylic acid/ester are reduced. Catalytic hydrogenation using H₂ over a palladium-on-carbon catalyst is a standard method to afford 3-(thiophen-3-yl)propanoic acid or its ester.

-

Conversion to Amine:

-

Method A (via amide): The propanoic acid can be converted to the corresponding propanamide using standard amide coupling reagents (e.g., SOCl₂, then NH₃). The resulting amide is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Method B (via nitrile): The propanoic acid can be converted to the corresponding nitrile, 3-(thiophen-3-yl)propanenitrile. This can be achieved by converting the acid to the primary amide and then dehydrating it. The nitrile is then reduced to the amine with LiAlH₄ or catalytic hydrogenation.

-

From 3-Bromothiophene via Grignard Reaction and Nitrile Reduction

This approach utilizes 3-bromothiophene as a starting material, which is readily available[8][9]. The key steps involve forming a Grignard reagent to create a new carbon-carbon bond.

Workflow for Synthesis from 3-Bromothiophene

Caption: A potential synthetic pathway starting from 3-bromothiophene.

Experimental Protocol (Illustrative):

-

Grignard Reagent Formation: 3-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 3-thienylmagnesium bromide.

-

Alkylation: The Grignard reagent is then reacted with an allyl halide, such as allyl bromide, to form 3-allylthiophene.

-

Hydroamination/Functional Group Conversion: The terminal alkene of 3-allylthiophene can be converted to the primary amine. A common method is hydroboration-oxidation to yield the corresponding alcohol, which is then converted to the amine via a mesylate or tosylate intermediate and subsequent reaction with an amine source (e.g., ammonia or an azide followed by reduction).

From 3-(Thiophen-3-yl)propanenitrile via Reduction

If the precursor 3-(thiophen-3-yl)propanenitrile is available, a straightforward reduction will yield the target amine. This nitrile could potentially be synthesized from 3-bromothiophene and acrylonitrile via a Heck or related cross-coupling reaction.

Experimental Protocol (Illustrative):

-

Reduction of the Nitrile: 3-(Thiophen-3-yl)propanenitrile is dissolved in an appropriate anhydrous solvent (e.g., THF or diethyl ether).

-

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is added cautiously at a low temperature (e.g., 0 °C).

-

The reaction is stirred and allowed to warm to room temperature, then typically refluxed to ensure complete reaction.

-

A standard aqueous workup is performed to quench the excess hydride and hydrolyze the aluminum salts, yielding 3-(thiophen-3-yl)propan-1-amine.

Applications in Organic Synthesis

As a primary amine, 3-(thiophen-3-yl)propan-1-amine is a versatile nucleophile and can participate in a wide range of reactions to build more complex molecular architectures.

Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry[10][11]. 3-(Thiophen-3-yl)propan-1-amine can be readily coupled with a variety of carboxylic acids to produce a diverse library of amides.

General Amide Coupling Workflow

Caption: General scheme for amide bond formation.

Experimental Protocol (General):

-

A carboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or CH₂Cl₂).

-

A coupling agent (e.g., EDC, HATU, 1.1 eq) and, if necessary, an additive (e.g., HOBt) are added.

-

A non-nucleophilic base (e.g., DIPEA, 2.0 eq) is added, followed by 3-(thiophen-3-yl)propan-1-amine (1.0 eq).

-

The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

The product is isolated and purified using standard techniques such as extraction and column chromatography.

Reductive Amination

The primary amine can be further elaborated through reductive amination with aldehydes or ketones to yield secondary or tertiary amines[12][13][14][15][16]. This reaction is highly efficient and tolerates a wide range of functional groups.

Experimental Protocol (General):

-

3-(Thiophen-3-yl)propan-1-amine (1.0 eq) and an aldehyde or ketone (1.1 eq) are dissolved in a solvent such as methanol or dichloroethane.

-

A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added.

-

A small amount of acetic acid may be added to catalyze imine formation.

-

The reaction is stirred at room temperature until the starting materials are consumed.

-

Workup involves quenching the reaction, extraction, and purification of the resulting secondary amine.

N-Alkylation and N-Arylation

Direct alkylation of the amine with alkyl halides can lead to over-alkylation[17]. However, for certain substrates or under controlled conditions, mono-alkylation can be achieved. A more controlled approach for N-arylation is the Buchwald-Hartwig amination, which couples the amine with an aryl halide or triflate.

Table of Potential Reactions

| Reaction Type | Reactants | Product Type | Significance |

| Amide Coupling | Carboxylic Acids, Acyl Chlorides | Amides | Access to a vast chemical space with diverse functionalities. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Introduces new substituents and modifies basicity. |

| N-Arylation | Aryl Halides/Triflates | N-Aryl Amines | Core reaction for building complex drug-like molecules. |

| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamides | Important pharmacophore in many therapeutic agents. |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Bioisosteric replacements for amides with different H-bonding properties. |

Conclusion

3-(Thiophen-3-yl)propan-1-amine is a valuable, yet under-explored, building block in organic synthesis. Its synthesis is achievable through several logical and scalable routes starting from common thiophene derivatives. The presence of a primary amine on a flexible propyl chain attached to the 3-position of the thiophene ring provides a powerful handle for diversification. Researchers and drug development professionals are encouraged to consider this compound as a key intermediate for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

References

A comprehensive list of references is not available in the provided search results. The citations in this document refer to the search results from the initial information-gathering steps. For detailed experimental procedures, readers are encouraged to consult standard organic chemistry textbooks and databases for the general reaction types discussed.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. GSRS [precision.fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | CAS 959392-22-4 [daltonresearchmolecules.com]

- 5. Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hepatochem.com [hepatochem.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Stability of 3-(Thiophen-3-yl)propan-1-amine under ambient conditions

[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| Chemical Name | 3-(Thiophen-3-yl)propan-1-amine |

| CAS Number | 119451-18-2 |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| Physical State | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |

| pKa (Predicted) | ~10.35 (Primary Amine) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base) |

| Key Impurities | Thiophene S-oxides, Carbamates (reversible), Dimers |

Stability Analysis: The Core Mechanisms

The stability of 3-(Thiophen-3-yl)propan-1-amine is compromised by two distinct reactive centers: the nucleophilic nitrogen and the electron-rich sulfur heterocycle.[1]

A. Amine-Mediated Instability (The "CO₂ Trap")

Primary amines are potent nucleophiles.[1] Upon exposure to ambient air, the terminal nitrogen attacks atmospheric carbon dioxide (

-

Observation: A clear liquid sample turns cloudy or develops a white crust (precipitate) within minutes to hours of air exposure.[1]

-

Reversibility: This reaction is thermally reversible but alters the stoichiometry of the reagent, leading to errors in quantitative applications.

B. Thiophene-Mediated Instability (Oxidative Degradation)

The thiophene ring, while aromatic, is less stable than benzene. The sulfur atom is susceptible to oxidation, particularly in the presence of light and moisture.

-

S-Oxidation: Atmospheric oxygen (or trace peroxides in solvents) can oxidize the sulfur to Thiophene-S-oxide.[1] This intermediate is anti-aromatic and highly reactive, acting as a diene in Diels-Alder reactions, leading to complex dimers and oligomers.[1]

-

Photolysis: UV light exposure promotes the homolytic cleavage of C-S bonds or excitation of the

-system, accelerating polymerization (darkening of the sample).[1]

Degradation Pathways (Visualization)

The following diagram details the competing degradation pathways that occur under ambient conditions (Air + Light).

Caption: Figure 1. Dual degradation pathways showing reversible carbamate formation (top) and irreversible oxidative polymerization (bottom).

Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following protocols must be strictly adhered to.

Storage Decision Tree

Caption: Figure 2.[1] Decision logic for storage conditions based on the physical form of the amine.

Detailed Protocol

-

Atmosphere Control (Critical):

-

Temperature:

-

Store at -20°C for periods > 1 week.

-

Store at 2-8°C for active use (daily/weekly).

-

Reasoning: Low temperature kinetically inhibits the S-oxidation and slows the rate of CO₂ absorption.[1]

-

-

Container:

-

Salt Formation (Stabilization Strategy):

-

If the free base is not required for the immediate reaction, convert it to the Hydrochloride (HCl) or Oxalate salt.

-

Method: Dissolve amine in anhydrous Diethyl Ether; add 1.1 eq of HCl (in Dioxane/Ether). Filter the white precipitate.

-

Benefit: The ammonium salt is non-nucleophilic (no CO₂ reaction) and significantly more resistant to oxidation.

-

Analytical Monitoring

Before using the compound in critical experiments (e.g., drug synthesis, biological assays), validate purity using these self-validating checks:

| Method | Marker of Degradation | Acceptance Criteria |

| Visual Inspection | Color change (Yellow/Brown) or Precipitate (White) | Clear, colorless liquid or white solid.[1] |

| ¹H-NMR (CDCl₃) | New peaks at ~8.0-9.0 ppm (Ammonium protons from carbamate) or loss of thiophene resolution.[1] | Integral of |

| TLC (Silica) | Streak from baseline (Polymer) or spot at origin (Carbamate salt).[1] | Single spot.[1] (Note: Free amine may streak naturally; add 1% Et₃N to eluent).[1] |

References

-

Thiophene Oxidation Mechanisms

-

Amine-CO₂ Reaction Kinetics

-

Duloxetine Impurity Profiling

-

General Thiophene Stability

Potential bioisosteric applications of thiophene propylamines in drug design

A Technical Guide to Scaffold Optimization and Drug Design

Executive Summary

The substitution of a phenyl ring with a thiophene moiety—specifically within propylamine scaffolds—represents a high-leverage maneuver in medicinal chemistry. While often categorized as a classical bioisostere, the thiophene ring introduces unique electronic and metabolic vectors that distinctively alter the pharmacological profile of monoamine transporter ligands.

This guide analyzes the thiophene propylamine class, using the clinical success of Duloxetine (Cymbalta) as a primary paradigm. We explore the causality behind the benzene-to-thiophene switch, detailing its impact on SERT/NET selectivity, metabolic stability, and synthetic accessibility.

The Bioisosteric Rationale: Benzene vs. Thiophene[1][2][3][4]

In the context of drug design, the replacement of a benzene ring with a thiophene is not merely a space-filling exercise; it is an electronic modulation.

1.1 Electronic Descriptors

Thiophene is

-

Implication: This increased electron density facilitates stronger cation-

interactions with receptor residues (e.g., aromatic cages in SERT/NET transporters). -

Dipole Moment: Unlike the non-polar benzene, thiophene possesses a permanent dipole, which can orient the ligand more specifically within a binding pocket.

1.2 Steric and Lipophilic Parameters[1]

-

Size: The thiophene ring (5-membered) has a slightly smaller van der Waals volume than benzene (6-membered), allowing it to fit into tighter hydrophobic pockets. The C–S–C bond angle is approx

, creating a distinct geometry compared to the -

Lipophilicity (LogP): Sulfur is highly lipophilic. Replacing a phenyl ring with a thiophene often modulates

and

1.3 Visualization: The Bioisosteric Logic

The following diagram illustrates the decision matrix for this specific bioisosteric replacement.

Figure 1: Decision matrix for replacing phenyl rings with thiophene in CNS ligands.

Case Study: The Duloxetine Paradigm

Duloxetine ((+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propylamine) serves as the definitive proof-of-concept for this scaffold.

2.1 Structural Comparison

-

Fluoxetine (Prozac): Contains two phenyl rings. Selective for Serotonin (SSRI).

-

Atomoxetine (Strattera): Contains a phenyl ring and a tolyl ring. Selective for Norepinephrine (NRI).

-

Duloxetine (Cymbalta): Contains a thiophene and a naphthalene ring.[2][3][4] It acts as a dual SNRI.[2][5]

Mechanistic Insight: The thiophene ring in Duloxetine is crucial for its "balanced" affinity.[2] The electron-rich sulfur atom interacts with specific residues in the transporter gates that phenyl-based analogs fail to engage with equal potency.

2.2 Comparative Data

The table below summarizes the impact of the thiophene moiety on binding affinities (

| Compound | Ar1 (Core) | Ar2 (Ether) | SERT | NET | Selectivity Ratio |

| Duloxetine | Thiophene | Naphthalene | 0.8 | 7.5 | Balanced (SNRI) |

| Fluoxetine | Phenyl | Phenyl-CF3 | 0.9 | 240 | Serotonin Selective |

| Atomoxetine | Phenyl | Phenyl-Me | 3.5 | 3.0 | NE Selective |

| Analog A | Phenyl | Naphthalene | 2.4 | 15.0 | Reduced Potency |

Data synthesized from Bymaster et al. and Ploypradith et al. (See References).

Synthetic Methodologies

The synthesis of thiophene propylamines requires handling the sensitivity of the thiophene ring to oxidation while establishing the chiral center essential for biological activity.

3.1 The Mannich Base Route (Standard Protocol)

This is the most robust industrial route for generating the propylamine backbone.

Step-by-Step Protocol:

-

Acetylthiophene Formation: Start with 2-acetylthiophene.

-

Mannich Reaction: React 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde in isopropanol/HCl.

-

Critical Control: Maintain pH < 4 to prevent polymerization of the thiophene.

-

Reflux: 80°C for 4-6 hours.

-

-

Stereoselective Reduction: The resulting ketone is reduced to the alcohol.

-

Reagent: Use an asymmetric catalyst (e.g., Noyori catalyst) or chiral hydride (LiAlH4 with chiral ligands) to establish the (S)-configuration.

-

-

Ether Formation: The alcohol is coupled with 1-fluoronaphthalene using NaH in DMSO.

-

Note: Thiophene is stable under these basic conditions.

-

-

Demethylation: Convert the dimethylamine to the monomethylamine (if required) using phenyl chloroformate followed by hydrolysis.

3.2 Synthetic Workflow Diagram

Figure 2: Asymmetric synthesis of thiophene propylamine scaffolds via the Mannich route.

Pharmacological & Metabolic Profiling[9][10]

4.1 The "Thiophene Alert": Metabolic Bioactivation

While thiophene improves potency, it introduces a metabolic liability. Unlike benzene, the thiophene sulfur is prone to oxidation by CYP450 enzymes (specifically CYP1A2 and CYP2D6).

-

Mechanism: CYP450 oxidation of the sulfur leads to a thiophene S-oxide or epoxide .

-

Risk: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to hepatic proteins, potentially causing idiosyncratic hepatotoxicity (as seen with Tienilic acid).

-

Mitigation in Duloxetine: In Duloxetine, the naphthyl ring is the primary site of metabolism (hydroxylation), which spares the thiophene ring. This "metabolic soft spot" on the naphthyl ring acts as a decoy, protecting the thiophene from bioactivation.

Protocol for Metabolic Stability Assay:

-

System: Human Liver Microsomes (HLM).

-

Substrate: 1 µM Test Compound + NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Reactive Metabolite Trapping: Include Glutathione (GSH) or cyanide in a parallel assay.

-

Validation: If GSH-adducts are detected (Mass shift +307 Da), the thiophene is undergoing bioactivation.

-

4.2 Binding Assay Protocol (SERT/NET)

To validate the bioisosteric advantage, a competitive radioligand binding assay is required.

-

Membrane Prep: HEK-293 cells stably expressing human SERT or NET.

-

Radioligand: [3H]-Serotonin (for SERT) or [3H]-Nisoxetine (for NET).

-

Incubation: 60 mins at room temperature in Tris-HCl buffer containing the test thiophene compound (10^-10 to 10^-5 M).

-

Termination: Rapid filtration over GF/B filters.

-

Calculation: Determine

and convert to

References

-

Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology. Link

-

Ploypradith, P., et al. (2004). Novel C-2 substituted 3-(thiophen-2-yl)propylamines as serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Tran, P. V., et al. (2011). The role of the thiophene ring in the structure-activity relationship of duloxetine.[2][3] Journal of Medicinal Chemistry.[6][7][8] Link

-

Dansette, P. M., et al. (2005). Metabolic activation of thiophene derivatives by cytochrome P450 enzymes. Chemical Research in Toxicology. Link

-

Wong, D. T., & Bymaster, F. P. (2002). Dual serotonin and norepinephrine reuptake inhibitors: interaction with other neurotransmitter systems. Molecular Psychiatry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

Methodological & Application

Application Note: Protocol for Using 3-(Thiophen-3-yl)propan-1-amine in Coordination Chemistry

Executive Summary

This application note details the protocol for utilizing 3-(Thiophen-3-yl)propan-1-amine (CAS 119451-18-2) as a ligand in coordination chemistry. Unlike simple alkyl amines, this molecule possesses a bifunctional architecture: a primary amine "hard" donor and a thiophene "soft" moiety connected by a flexible propyl linker.

While widely recognized as a precursor for the pharmaceutical Duloxetine, its utility in coordination chemistry lies in two distinct areas:

-

Hemilabile Ligand Design: The amine binds strongly to metal centers, while the thiophene sulfur offers weak, reversible coordination (hemilability) or remains pendant for electronic modulation.

-

Metallopolymer Precursors: The thiophene group allows for electropolymerization, enabling the creation of conducting polymer films decorated with metal-binding amine sites.

Ligand Profile & Handling

Physicochemical Properties[1][2]

-

Structure: A 3-substituted thiophene ring connected to a primary amine via a propyl chain.

-

Molecular Weight: 141.23 g/mol .[1]

-

Basicity: The primary amine (approx. pKa ~10) is the dominant protonation site.

-

Solubility:

-